molecular formula C16H13N3O5 B5804377 N'-(2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5804377
M. Wt: 327.29 g/mol
InChI Key: QSOXOFDZBDYZMK-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as NB-DHB, is a chemical compound that has gained significant interest in scientific research due to its potential as a photoresponsive molecule. This means that NB-DHB can be activated by light, which makes it a valuable tool for studying biological processes that involve light-induced changes.

Mechanism of Action

The mechanism of action of NB-DHB involves the activation of the molecule by light, which causes it to undergo a conformational change. This change can then trigger a biological response, such as the activation or inhibition of a specific protein.
Biochemical and Physiological Effects
NB-DHB has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, in optogenetics, NB-DHB can be used to activate or inhibit neuronal signaling, which can lead to changes in behavior or physiological responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of NB-DHB is its photoresponsiveness, which makes it a valuable tool for studying biological processes that involve light-induced changes. However, one limitation of NB-DHB is that it can be difficult to work with due to its sensitivity to light and other environmental factors.

Future Directions

There are several future directions for research on NB-DHB. One area of interest is the development of new methods for attaching NB-DHB to specific proteins, which could allow for more precise control over their activity. Another direction is the exploration of new applications for NB-DHB in fields such as materials science and drug discovery. Finally, there is a need for further research on the limitations and challenges associated with working with NB-DHB, in order to optimize its use in scientific research.

Synthesis Methods

The synthesis of NB-DHB involves a series of chemical reactions that start with the condensation of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with 2-nitrobenzaldehyde. The resulting product is then purified using column chromatography to obtain pure NB-DHB.

Scientific Research Applications

NB-DHB has been extensively studied for its applications in various scientific fields, including biology, chemistry, and materials science. One of the most significant applications of NB-DHB is in the field of optogenetics, where it is used to control the activity of neurons using light. NB-DHB can be attached to specific proteins that are involved in neuronal signaling, allowing researchers to control their activity using light.

properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c20-16(15-10-23-13-7-3-4-8-14(13)24-15)18-17-9-11-5-1-2-6-12(11)19(21)22/h1-9,15H,10H2,(H,18,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOXOFDZBDYZMK-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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